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Compound of Interest

Compound Name: GDC-0834 (S-enantiomer)

Cat. No.: B1663581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of GDC-0834, a potent and selective

inhibitor, with the active site of Bruton's tyrosine kinase (BTK). GDC-0834 is a reversible, ATP-

competitive inhibitor that has been studied for its potential in treating autoimmune diseases.[1]

[2] Although its clinical development was halted due to rapid metabolism in humans, the study

of GDC-0834 provides valuable insights into the structure-activity relationship of BTK inhibitors.

[3][4]

Executive Summary
GDC-0834 is a potent inhibitor of BTK with IC50 values in the low nanomolar range in both

biochemical and cellular assays.[5] Its interaction with the BTK active site has been

characterized by X-ray crystallography, revealing key binding interactions. This guide provides

a detailed overview of the quantitative data associated with GDC-0834's activity, the

experimental protocols used to determine these values, and a visual representation of the

relevant biological pathways and experimental workflows.

Data Presentation
Table 1: In Vitro and In Vivo Potency of GDC-0834
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Parameter Value Assay Type
Species/Syste
m

Reference

IC50 5.9 ± 1.1 nM
Biochemical

(Lanthascreen)
Human BTK [5]

IC50 6.4 nM
Cellular (pBTK-

Tyr223)
Rat Splenocytes [5]

in vivo IC50 1.1 µM
pBTK-Tyr223

Inhibition
Mouse [5]

in vivo IC50 5.6 ± 1.6 µM
pBTK-Tyr223

Inhibition
Rat [5]

Table 2: Metabolic Kinetics of GDC-0834 Amide
Hydrolysis

Species
Vmax (pmol/min/mg
protein)

Km (µM)

Human 1500 ± 100 11 ± 2

Monkey 9.2 ± 0.4 14 ± 2

Dog 24 ± 1 11 ± 1

Rat 66 ± 2 16 ± 1

Interaction with the BTK Active Site
The binding of GDC-0834 to the BTK active site is characterized by a network of hydrogen

bonds and hydrophobic interactions. The co-crystal structure of GDC-0834 with BTK (PDB ID:

5P9F) reveals that the inhibitor occupies the ATP-binding pocket.[1]

Key interactions include:

Hinge Region: The amide group of GDC-0834 forms a hydrogen bond with the backbone of

Met477 in the hinge region of the kinase.
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Hydrophobic Pockets: The tetrahydrobenzothiophene and phenyl groups of GDC-0834

engage in hydrophobic interactions with residues such as Leu408, Val416, Lys430, and

Leu528.

These interactions contribute to the high affinity and selectivity of GDC-0834 for BTK.

BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway.

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of

BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C

gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB,

promoting B-cell proliferation, differentiation, and survival.
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BTK Signaling Pathway and Inhibition by GDC-0834

Experimental Protocols
Biochemical Kinase Assay (Lanthascreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to measure the inhibition of BTK by GDC-0834.

Materials:

Recombinant human BTK enzyme
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LanthaScreen™ Eu-anti-GST antibody

GST-IκBα substrate

ATP

TR-FRET dilution buffer

GDC-0834 compound dilutions

Procedure:

Prepare a 2X solution of BTK enzyme and Eu-anti-GST antibody in TR-FRET dilution buffer.

Prepare a 2X solution of GST-IκBα substrate and ATP in TR-FRET dilution buffer.

In a 384-well plate, add 5 µL of GDC-0834 dilutions.

Add 5 µL of the 2X BTK/antibody solution to each well.

Incubate for 20 minutes at room temperature.

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

Incubate for 60 minutes at room temperature.

Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495

nm and 520 nm).

Calculate the emission ratio (520 nm / 495 nm) and plot against the inhibitor concentration to

determine the IC50 value.
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Lanthascreen™ Assay Workflow

Cellular Assay for BTK Autophosphorylation
This protocol describes a Western blot-based method to measure the inhibition of BTK

autophosphorylation at tyrosine 223 (Tyr223) in a cellular context.

Materials:

Ramos cells (human B-lymphoma cell line)

Anti-human IgM antibody

GDC-0834 compound dilutions

Lysis buffer with phosphatase and protease inhibitors

Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Starve Ramos cells in serum-free media for 2 hours.

Pre-treat cells with GDC-0834 dilutions for 1 hour.
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Stimulate cells with anti-human IgM for 10 minutes.

Lyse the cells and collect the protein lysate.

Determine protein concentration using a BCA assay.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% BSA in TBST.

Incubate with primary anti-phospho-BTK (Tyr223) antibody overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe with anti-total BTK antibody for loading control.

Quantify band intensities and normalize the phospho-BTK signal to the total BTK signal.

Plot the normalized signal against inhibitor concentration to determine the IC50 value.
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Western Blot Workflow for pBTK

X-ray Crystallography of BTK-GDC-0834 Complex
This is a generalized protocol for obtaining a co-crystal structure of a kinase with a small

molecule inhibitor.

Procedure:

Protein Expression and Purification: Express the kinase domain of human BTK in an

appropriate system (e.g., insect cells) and purify to homogeneity using affinity and size-
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exclusion chromatography.

Complex Formation: Incubate the purified BTK with a molar excess of GDC-0834 to ensure

saturation of the binding site.

Crystallization Screening: Use vapor diffusion (hanging or sitting drop) to screen a wide

range of crystallization conditions (precipitants, buffers, salts, and additives).

Crystal Optimization: Refine the initial hit conditions by systematically varying the

concentrations of the precipitant, protein, and inhibitor, as well as the pH and temperature.

Data Collection: Cryo-protect a suitable crystal and collect X-ray diffraction data at a

synchrotron source.

Structure Determination and Refinement: Process the diffraction data, solve the structure

using molecular replacement (with a known kinase structure as a model), and refine the

model against the experimental data. The inhibitor is then built into the electron density map.

Conclusion
GDC-0834 is a well-characterized, potent, and selective reversible inhibitor of BTK. The

detailed understanding of its binding mode within the BTK active site and its effects on the BTK

signaling pathway provide a valuable framework for the design and development of next-

generation BTK inhibitors. The experimental protocols outlined in this guide serve as a practical

resource for researchers in the field of kinase drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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